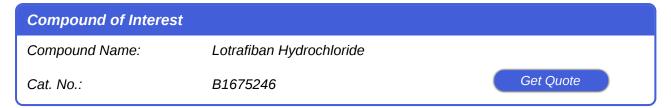


# Lotrafiban Hydrochloride: A Technical Guide to its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **Lotrafiban Hydrochloride**. The information is curated for professionals in the fields of pharmaceutical research and drug development.

### **Chemical Structure**

**Lotrafiban Hydrochloride** is the monohydrochloride salt of Lotrafiban. Lotrafiban, also known as SB-214857, is a potent, orally active, non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2] Its chemical structure is characterized by a 1,4-benzodiazepine-2-acetic acid core.

The International Union of Pure and Applied Chemistry (IUPAC) name for **Lotrafiban Hydrochloride** is (2S)-7-([4,4'-bipiperidin]-1-ylcarbonyl)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid monohydrochloride.

#### Key Structural Features:

- 1,4-Benzodiazepine Core: A seven-membered heterocyclic ring fused to a benzene ring, which serves as the central scaffold of the molecule.
- Acetic Acid Moiety: A carboxymethyl group at the 2-position of the benzodiazepine ring, which is crucial for its biological activity.



- (S)-Stereochemistry: The stereocenter at the 2-position of the benzodiazepine ring is in the (S)-configuration, which is the active enantiomer.
- 4,4'-Bipiperidine Group: Attached to the 7-position of the benzodiazepine ring via a carbonyl linker, this group contributes to the molecule's binding affinity and pharmacokinetic properties.

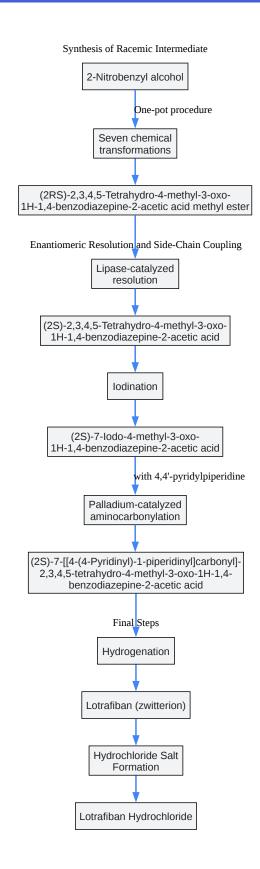
Identifier	Value	
Chemical Formula	C23H33CIN4O4	
Molecular Weight	464.99 g/mol	
CAS Number	179599-82-7	
Synonyms	SB-214857-A, Lotrafiban HCl	

# Synthesis of Lotrafiban Hydrochloride

The synthesis of **Lotrafiban Hydrochloride** is a multi-step process that involves the construction of the chiral 1,4-benzodiazepine core followed by the introduction of the 4,4'-bipiperidine side chain. A manufacturing route has been developed that proceeds through a key racemic intermediate, which is then resolved to yield the desired (S)-enantiomer.

# **Synthesis Workflow**





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Caption: Synthetic pathway for Lotrafiban Hydrochloride.



## **Experimental Protocols**

#### Step 1: Synthesis of the Racemic Intermediate

The synthesis commences with 2-nitrobenzyl alcohol, which undergoes a seven-step, one-pot procedure to yield the key racemic intermediate, (2RS)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester. This efficient process avoids the isolation of intermediates, making it suitable for large-scale production.

#### Step 2: Enzymatic Resolution

The racemic methyl ester is subjected to a lipase-catalyzed resolution. This enzymatic hydrolysis selectively converts the (S)-ester to the corresponding carboxylic acid, (2S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid, leaving the (R)-ester largely unreacted. The unreacted (R)-enantiomer can be recovered and racemized for recycling.

#### Step 3: Iodination

The resulting (S)-carboxylic acid is then iodinated at the 7-position of the benzodiazepine ring to produce (2S)-7-iodo-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid.

#### Step 4: Palladium-Catalyzed Aminocarbonylation

The iodo intermediate undergoes a palladium-catalyzed aminocarbonylation reaction with 4,4'-pyridylpiperidine. This step introduces the bipiperidine side chain, yielding (2S)-7-[[4-(4-pyridinyl)-1-piperidinyl]carbonyl]-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid.

#### Step 5: Hydrogenation

The pyridine ring of the bipiperidine moiety is then reduced via hydrogenation over a palladium on charcoal catalyst. This reaction affords the zwitterionic form of Lotrafiban.

#### Step 6: Hydrochloride Salt Formation

Finally, treatment of the zwitterionic Lotrafiban with hydrochloric acid yields the stable and water-soluble **Lotrafiban Hydrochloride** salt.



**Quantitative Data** 

**Physicochemical Properties** 

Property	Value	
Molecular Formula	C23H33CIN4O4	
Molecular Weight	464.99 g/mol	
Exact Mass	464.219033 Da	
Appearance	White solid	
Solubility	Soluble in DMSO	

## **Biological Activity**

Lotrafiban is a potent inhibitor of platelet aggregation. Its inhibitory effect is dose-dependent.

Dose (twice daily)	Median Peak Inhibition of ADP-induced Platelet Aggregation	
5 mg	Similar to placebo	
20 mg	Not specified	
50 mg	Not specified	
100 mg	Nearly 100%	

Data from a dose-finding study in patients with coronary or cerebral atherosclerotic disease.[3]

## **Clinical Trial Data (BRAVO Trial)**

A large-scale clinical trial (BRAVO) evaluated the efficacy and safety of Lotrafiban in patients with coronary and cerebrovascular disease.



Outcome	Placebo	Lotrafiban	Hazard Ratio (95% CI)	p-value
All-cause Mortality	2.3%	3.0%	1.33 (1.03 - 1.72)	0.026
Primary Endpoint*	17.5%	16.4%	0.94 (0.85 - 1.03)	0.19
Serious Bleeding	2.8%	8.0%	-	<0.001

<sup>\*</sup>Primary endpoint: composite of all-cause mortality, myocardial infarction, stroke, recurrent ischemia requiring hospitalization, and urgent revascularization.[4]

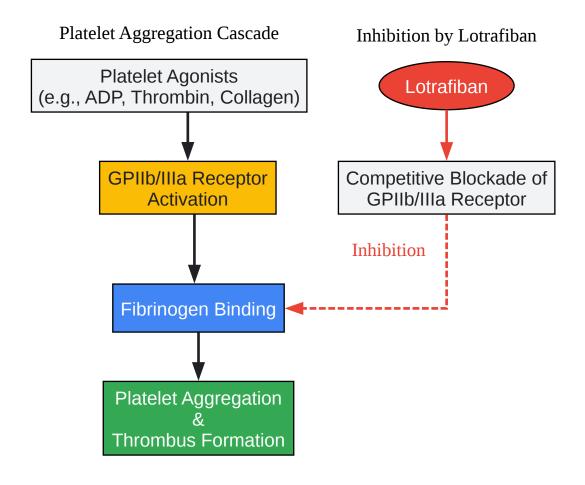
# **Mechanism of Action and Signaling Pathway**

Lotrafiban acts as a competitive antagonist of the GPIIb/IIIa receptor on the surface of platelets. The GPIIb/IIIa receptor is a key mediator of platelet aggregation. In its activated state, it binds to fibrinogen, leading to the formation of platelet plugs.

Lotrafiban mimics the arginine-glycine-aspartic acid (RGD) sequence present in fibrinogen, which is the recognition site for the GPIIb/IIIa receptor.[1] By binding to the receptor, Lotrafiban competitively inhibits the binding of fibrinogen, thereby preventing platelet aggregation and thrombus formation.

## **Signaling Pathway Diagram**





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Caption: Mechanism of action of Lotrafiban.

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